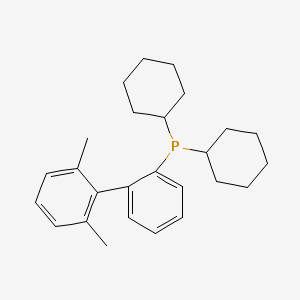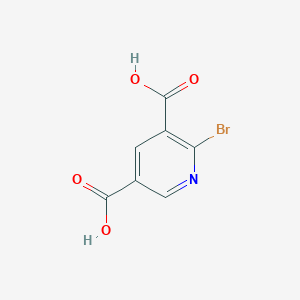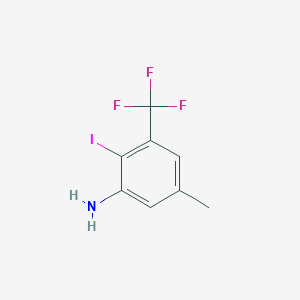
1-(2-fluoro-6-methylsulfonylphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluoro-6-methylsulfonylphenyl)ethanone is an organic compound with the molecular formula C9H9FO3S It is a derivative of ethanone, where the phenyl ring is substituted with a fluoro group at the 2-position and a methylsulfonyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoro-6-methylsulfonylphenyl)ethanone typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-6-methylphenol.
Sulfonylation: The phenol is sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine to yield 2-fluoro-6-methylsulfonylphenol.
Acylation: The sulfonylated phenol is then acylated using an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to produce this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(2-fluoro-6-methylsulfonylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or sulfoxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or sulfoxides.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(2-fluoro-6-methylsulfonylphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-fluoro-6-methylsulfonylphenyl)ethanone involves its interaction with specific molecular targets. The fluoro and methylsulfonyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-(2-fluoro-6-methylphenyl)ethanone: Similar structure but lacks the sulfonyl group.
1-(2-chloro-6-methylsulfonylphenyl)ethanone: Similar structure with a chloro group instead of a fluoro group.
Uniqueness
1-(2-fluoro-6-methylsulfonylphenyl)ethanone is unique due to the presence of both fluoro and methylsulfonyl groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these functional groups play a crucial role.
特性
分子式 |
C9H9FO3S |
|---|---|
分子量 |
216.23 g/mol |
IUPAC名 |
1-(2-fluoro-6-methylsulfonylphenyl)ethanone |
InChI |
InChI=1S/C9H9FO3S/c1-6(11)9-7(10)4-3-5-8(9)14(2,12)13/h3-5H,1-2H3 |
InChIキー |
CTSDXRGKHKPJEM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=CC=C1S(=O)(=O)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-Cyano-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12851982.png)





![1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12852033.png)
![1-(4-(Difluoromethoxy)phenyl)-3-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)thiourea](/img/structure/B12852035.png)






